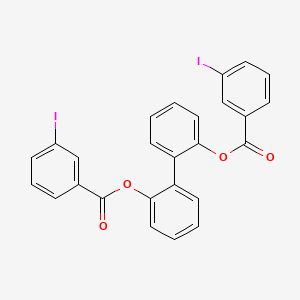

Biphenyl-2,2'-diyl bis(3-iodobenzoate)

Description

Biphenyl-2,2'-diyl bis(3-iodobenzoate) is a halogenated aromatic ester compound featuring a biphenyl core substituted at the 2,2'-positions with two 3-iodobenzoate ester groups.

Properties

Molecular Formula |

C26H16I2O4 |

|---|---|

Molecular Weight |

646.2 g/mol |

IUPAC Name |

[2-[2-(3-iodobenzoyl)oxyphenyl]phenyl] 3-iodobenzoate |

InChI |

InChI=1S/C26H16I2O4/c27-19-9-5-7-17(15-19)25(29)31-23-13-3-1-11-21(23)22-12-2-4-14-24(22)32-26(30)18-8-6-10-20(28)16-18/h1-16H |

InChI Key |

ZTASMRZGSQSHFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)I)OC(=O)C4=CC(=CC=C4)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-2,2’-diyl bis(3-iodobenzoate) typically involves the reaction of biphenyl-2,2’-diol with 3-iodobenzoic acid or its derivatives. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2,2’-diyl bis(3-iodobenzoate) can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms in the 3-iodobenzoate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The biphenyl core can participate in redox reactions, although these are less common for this specific compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield biphenyl-2,2’-diyl bis(3-aminobenzoate) .

Scientific Research Applications

Biphenyl-2,2’-diyl bis(3-iodobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of biphenyl-2,2’-diyl bis(3-iodobenzoate) depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, or other proteins involved in biological pathways .

Comparison with Similar Compounds

The following analysis compares Biphenyl-2,2'-diyl bis(3-iodobenzoate) with structurally or functionally related compounds, focusing on substituent effects, synthesis, and properties.

Structural Analogs with Halogenated Esters

Key Observations :

- Iodine’s larger atomic radius and polarizability compared to chlorine or bromine may enhance electronic delocalization in the biphenyl system, favoring electrophilic substitution or metal-catalyzed reactions .

- Functional Group Impact: Unlike hydroxyl-containing analogs (e.g., Phenyl 5-bromo-2-hydroxybenzoate), the absence of H-bond donors in Biphenyl-2,2'-diyl bis(3-iodobenzoate) reduces hydrophilicity, making it more suitable for non-polar solvents or polymer matrices .

Polymer Precursors

Biphenyl-2,2'-diyl bis(3-iodobenzoate) shares structural similarities with diacid chlorides used in polyamide synthesis (e.g., biphenyl-2,2’-diyl-based aromatic polyamides in ). While the target compound’s ester groups differ from diacid chlorides, hydrolysis could yield diacids for condensation polymerization. The iodine substituents may increase polymer chain rigidity and thermal stability compared to non-halogenated analogs, as seen in halogenated polyamides with inherent viscosities of 0.58–1.46 dL/g .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.